Cositecan

Descripción

Contextualization within Camptothecin (B557342) Analogs Research

The discovery of camptothecin in 1966 sparked extensive research into its derivatives to enhance its therapeutic potential. wikipedia.org While camptothecin itself showed promising anticancer activity, it suffered from poor water solubility and instability of its active lactone form under physiological conditions. nih.gov This led to the development of numerous analogs, including clinically approved drugs like topotecan (B1662842) and irinotecan (B1672180), which aimed to improve solubility and lactone stability. nih.govmdpi.com

Karenitecin emerged from this ongoing research as a highly lipophilic (fat-loving) analog. hpcwire.comnih.gov This characteristic was intentionally engineered to enhance tissue penetration, bioavailability, and stability of the active lactone ring, which is crucial for its anti-tumor activity. wikipedia.orghpcwire.comnih.gov Specifically, Karenitecin is a 7-alkylsilane derivative of camptothecin, a modification that contributes to its increased lipophilicity and stability in human plasma. wikipedia.orgnih.gov

Evolution of Topoisomerase I Inhibitors

Topoisomerase I is a vital enzyme that manages the topological state of DNA during replication, transcription, and other cellular processes. wikipedia.orge-century.us Topoisomerase I inhibitors function by trapping the enzyme-DNA complex, known as the "cleavable complex," which prevents the re-ligation of the DNA strand. wikipedia.orge-century.us This leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. wikipedia.orgwikipedia.org

The first generation of topoisomerase I inhibitors was led by camptothecin itself. wikipedia.org Subsequent research focused on creating derivatives with improved pharmacological properties. The evolution of these inhibitors has been a step-wise progression, with each new analog aiming to address the shortcomings of its predecessors. This has led to the development of compounds with better solubility, increased potency, and the ability to overcome drug resistance mechanisms. nih.govresearchgate.net Karenitecin is a prime example of this evolution, designed through supercomputer simulations to optimize its interaction with topoisomerase I and DNA. hpcwire.comhpcwire.com

Rationale for Karenitecin Development: Overcoming Limitations of Predecessors

The primary motivation for developing Karenitecin was to overcome the significant limitations of earlier camptothecin derivatives. These limitations included:

Lactone Instability: The active form of camptothecins is the closed lactone ring. In the bloodstream, this ring is prone to hydrolysis into an inactive carboxylate form. nih.gov Karenitecin was designed to have a more stable lactone ring, ensuring that more of the active drug reaches the tumor cells. nih.govnih.gov

Drug Resistance: Many cancer cells develop resistance to chemotherapy by expressing efflux pumps like P-glycoprotein (Pgp), which actively remove drugs from the cell. Karenitecin was engineered to bypass these common drug resistance mechanisms. tandfonline.comhpcwire.com

Poor Bioavailability and Tissue Penetration: The water-soluble nature of some earlier analogs could limit their ability to penetrate tissues and cross cellular membranes effectively. hpcwire.com As a highly lipophilic compound, Karenitecin was designed for enhanced tissue penetration and bioavailability, including the ability to cross the blood-brain barrier. wikipedia.orghpcwire.comnih.gov

Preclinical studies have demonstrated Karenitecin's superior performance in these areas. For instance, it has shown potent activity against a wide range of cancer cell lines, including those resistant to other camptothecins. tandfonline.comhpcwire.comiiarjournals.org Its lipophilicity contributes to its ability to maintain its active form and effectively target tumor cells. wikipedia.orgnih.gov

Preclinical Research Highlights of Karenitecin

| Study Focus | Key Findings |

| Cytotoxicity | Demonstrated potent cytotoxic effects against various human cancer cell lines, including colon, ovarian, and melanoma. iiarjournals.orgtandfonline.com |

| Drug Resistance | Showed the ability to bypass common drug resistance mechanisms, remaining active in cell lines with acquired resistance. tandfonline.comhpcwire.com |

| In Vivo Efficacy | Exhibited significant tumor growth inhibition in xenograft models of human cancers, including central nervous system tumors. iiarjournals.orgnih.gov |

| Mechanism of Action | Induces DNA damage and apoptosis by stabilizing the topoisomerase I-DNA complex. aacrjournals.orgjneurology.com |

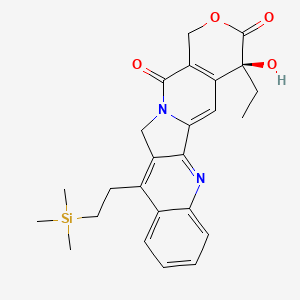

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-(2-trimethylsilylethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4Si/c1-5-25(30)19-12-21-22-17(13-27(21)23(28)18(19)14-31-24(25)29)15(10-11-32(2,3)4)16-8-6-7-9-20(16)26-22/h6-9,12,30H,5,10-11,13-14H2,1-4H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POADTFBBIXOWFJ-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174340 | |

| Record name | Cositecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203923-89-1 | |

| Record name | Cositecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203923891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cositecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cositecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COSITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R60NVC41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Cellular Biology of Karenitecin

Topoisomerase I Inhibition

The fundamental mechanism of Karenitecin's activity lies in its ability to disrupt the normal function of Topo I. jneurology.commedchemexpress.com This enzyme relieves torsional stress in DNA by inducing transient single-strand breaks. jneurology.com

Karenitecin does not bind to DNA or Topo I alone but rather to the transient complex formed between the two. nih.gov It intercalates at the DNA-enzyme interface, stabilizing this "cleavable complex." nih.govoncohemakey.com This stabilization prevents the re-ligation of the DNA strand, a crucial step in the catalytic cycle of Topo I. drugbank.comwikipedia.org The interaction is facilitated by hydrogen bonds between the drug molecule and specific amino acid residues of the enzyme, as well as with the DNA bases at the cleavage site. wikipedia.org The E-ring of the camptothecin (B557342) structure is particularly important for this interaction. wikipedia.org

By trapping the DNA-Topo I complex in its cleaved state, Karenitecin effectively converts the transient single-strand breaks generated by the enzyme into permanent lesions. drugbank.comaacrjournals.org When a DNA replication fork encounters this stabilized complex, it leads to the conversion of the single-strand break into a more lethal double-strand break, triggering a cascade of cellular responses. nih.govwikipedia.org Studies have shown that Karenitecin induces DNA damage in a dose-dependent manner. medchemexpress.com For instance, in A253 human head and neck carcinoma cells, Karenitecin was found to cause DNA single-strand breaks at concentrations ranging from 0.01 to 0.7 μM. medchemexpress.comresearchgate.net

Interaction with the DNA-Topoisomerase I Complex

Consequences of DNA Damage

The accumulation of DNA damage induced by Karenitecin triggers a variety of cellular responses, most notably cell cycle arrest and, ultimately, apoptosis (programmed cell death). nih.govsemanticscholar.org

In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. semanticscholar.org Karenitecin has been shown to induce a transient arrest in the G2/M phase of the cell cycle in several cancer cell lines. jneurology.comnih.govjneurology.com

Treatment of glioma cell lines, such as T98G and MO59K, with Karenitecin resulted in a dose-dependent accumulation of cells in the G2/M phase. jneurology.com This G2/M block is a critical part of the cellular response to the DNA damage caused by the drug. jneurology.com This arrest prevents cells with damaged DNA from proceeding into mitosis, a safeguard against the propagation of genetic instability. semanticscholar.org

The transition from the G2 to the M phase of the cell cycle is regulated by the activity of the Cyclin B1/CDK1 complex. jneurology.comjneurology.com Studies have demonstrated that Karenitecin treatment leads to an increased expression of Cyclin B1 in glioma and colon cancer cells. jneurology.comnih.gov This upregulation of Cyclin B1 is associated with the observed G2/M arrest. jneurology.comnih.gov While seemingly counterintuitive as Cyclin B1 promotes G2/M transition, its accumulation in this context reflects the activation of the G2 checkpoint. jneurology.com In some instances, at lower concentrations, Karenitecin has been observed to enhance Cyclin B/cdc2-associated kinase activity, while higher concentrations may suppress it. medchemexpress.com

Cell Cycle Arrest

Effects on Cyclin D1 Levels

The influence of Karenitecin on cell cycle regulatory proteins such as Cyclin D1 appears to be context-dependent. In studies involving glioma cell lines, treatment with Karenitecin in conjunction with radiation led to an increase in Cyclin D1 levels in both the G₀/G₁ and G₂/M compartments of the cell cycle. jneurology.com Researchers have noted that overexpression of Cyclin D1 has been associated with altered sensitivity to ionizing radiation in other cancer types, which may explain the observed increase in cells treated with both modalities. nih.gov

Apoptosis Induction

A primary mechanism through which Karenitecin exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.gov In glioma cell lines T98G and MO59K, treatment with Karenitecin resulted in a time- and dose-dependent increase in the sub-G₀/G₁ cell population, which is indicative of apoptosis. nih.govjneurology.com This induction of cell death was further confirmed by Annexin V staining. nih.govjneurology.com The process involves the collapse of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). jneurology.com Similarly, in melanoma cell lines, Karenitecin has been shown to induce apoptosis, an effect that can be potentiated by other agents like the histone deacetylase inhibitor valproic acid. aacrjournals.org

The central pathway for apoptosis typically involves the activation of a family of proteases known as caspases. jneurology.comanr.fr Karenitecin treatment in T98G and MO59K glioma cells has been shown to activate caspases, including caspase-3. jneurology.com While alternative, caspase-independent apoptotic pathways exist, often involving factors like Apoptosis-Inducing Factor (AIF), current research has not specifically implicated this mechanism in the action of Karenitecin. anr.fr The available evidence points towards a caspase-dependent pathway for Karenitecin-induced apoptosis. jneurology.com

The MDM2 protein is a crucial negative regulator of the p53 tumor suppressor protein. nih.gov Downregulation of MDM2 can lead to p53 accumulation and subsequent apoptosis. nih.gov This mechanism has been observed with other anti-cancer agents; for instance, the compound aciculatin (B1665436) induces apoptosis through the downregulation of MDM2. nih.gov Similarly, the investigational drug flavopiridol (B1662207) has been reported to downregulate MDM2 mRNA and protein levels. nih.gov However, a direct link between Karenitecin and the downregulation of MDM2 has not been established in the reviewed scientific literature.

Caspase-Independent Apoptosis Mechanisms

Cellular Potency and Efficacy in In Vitro Models

Karenitecin has demonstrated significant potency and efficacy against a broad spectrum of human cancer cell lines in in vitro studies. nih.goviiarjournals.org Its antiproliferative effects have been observed in cell lines derived from colon, ovarian, head and neck, lung, prostate, and breast cancers, as well as pediatric malignancies. medchemexpress.comnih.govnih.gov

Activity Across Diverse Human Cancer Cell Lines

The cytotoxic activity of Karenitecin has been quantified in numerous cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) often in the nanomolar range. For example, its activity against various human colon cancer cell lines has been well-documented. medchemexpress.com It has also shown potent cytotoxicity in pediatric tumor cell lines, including those from leukemia, medulloblastoma, and neuroblastoma. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀) of Karenitecin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Citation |

| COLO205 | Colon | 2.4 nM | medchemexpress.com |

| COLO320 | Colon | 1.5 nM | medchemexpress.com |

| LS174T | Colon | 1.6 nM | medchemexpress.com |

| SW1398 | Colon | 2.9 nM | medchemexpress.com |

| WiDr | Colon | 3.2 nM | medchemexpress.com |

| D283 | Medulloblastoma | 0.6 nM | nih.gov |

| Molt-4 | Leukemia | 0.6 nM | nih.gov |

| SK-N-DZ | Neuroblastoma | 9.0 nM | nih.gov |

Karenitecin has shown notable activity against malignant melanoma, a cancer type often resistant to chemotherapy. aacrjournals.orgresearchgate.net Studies have confirmed its cytotoxic effects in melanoma cell lines. nih.govaacrjournals.org Research into combination therapies has found that its potency can be significantly enhanced. For instance, in the A375 melanoma cell line, pretreatment with valproic acid (VPA) potentiated Karenitecin-induced apoptosis. aacrjournals.org

Table 2: In Vitro Cytotoxicity (IC₅₀) of Karenitecin in a Human Melanoma Cell Line

| Cell Line | Treatment | IC₅₀ Value | Citation |

| A375 | Karenitecin alone | 2.95 nmol/L | aacrjournals.org |

| A375 | Karenitecin + VPA (0.125 mmol/L) | 0.86 nmol/L | aacrjournals.org |

Glioma Cell Lines (T98G, MO59K)

Studies on the glioma cell lines T98G and MO59K have revealed that Karenitecin induces apoptosis in a dose- and time-dependent manner. nih.govjneurology.com This is evidenced by an increase in the sub-G0/G1 cell population, a hallmark of apoptosis. nih.govjneurology.com In these cell lines, Karenitecin treatment has been shown to cause a transient arrest in the G2/M phase of the cell cycle, accompanied by an increase in the expression of cyclin B1. nih.govjneurology.com

When used in combination with radiation, Karenitecin acts as a radiosensitizer, enhancing the cell-killing effects of radiation at clinically relevant doses. nih.govjneurology.com This synergistic effect is observed at sub-toxic concentrations of Karenitecin. jneurology.com Further investigation into the molecular mechanisms revealed that Karenitecin treatment leads to the activation of caspases, the generation of reactive oxygen species, a collapse of the mitochondrial membrane potential, and a decrease in total protein kinase C (PKC) activity. jneurology.com

Table 1: Effects of Karenitecin on Glioma Cell Lines

| Cell Line | Key Findings |

| T98G | Dose- and time-dependent induction of apoptosis. nih.govjneurology.com G2/M phase cell cycle arrest. jneurology.com Increased cyclin B1 expression. nih.govjneurology.com Radiosensitization. nih.govjneurology.com |

| MO59K | Dose- and time-dependent induction of apoptosis. nih.govjneurology.com G2/M phase cell cycle arrest. jneurology.com Increased cyclin B1 expression. nih.govjneurology.com Radiosensitization. nih.govjneurology.com |

Colon Cancer Cell Lines (COLO320, COLO205)

Karenitecin has demonstrated significant growth inhibition in several human colon cancer cell lines. Research has shown that Karenitecin inhibits the growth of COLO205, COLO320, LS174T, SW1398, and WiDr cells with low nanomolar IC50 values. medchemexpress.com Specifically, the IC50 values for COLO205 and COLO320 have been reported to be 2.4 nM and 1.5 nM, respectively. medchemexpress.com In vivo studies using mouse xenografts of COLO320 and COLO205 have shown that Karenitecin can achieve maximum growth inhibition of 61% and 54%, respectively. medchemexpress.com

Table 2: IC50 Values of Karenitecin in Colon Cancer Cell Lines

| Cell Line | IC50 (nM) |

| COLO205 | 2.4 medchemexpress.com |

| COLO320 | 1.5 medchemexpress.com |

| LS174T | 1.6 medchemexpress.com |

| SW1398 | 2.9 medchemexpress.com |

| WiDr | 3.2 medchemexpress.com |

Lung Cancer Cell Lines (A253)

In the human head and neck carcinoma cell line A253, which is sometimes used as a model for lung cancer studies, Karenitecin has been shown to inhibit cell growth with IC10, IC50, and IC90 values of 0.01, 0.07, and 0.7 μM, respectively, after a 2-hour treatment. medchemexpress.com Treatment with Karenitecin induces DNA damage and leads to an increase in the expression of cyclin E and cdk2 proteins in these cells. medchemexpress.com Furthermore, at low concentrations, Karenitecin markedly enhances the kinase activity associated with the cyclin B/cdc2 complex, while slightly suppressing it at higher concentrations. medchemexpress.com

Pediatric Leukemia Cell Lines (JM1, Molt4)

In vitro studies on the pediatric leukemia cell lines JM1 and Molt4 have investigated the cytotoxic effects of Karenitecin. The IC50 of Karenitecin for the Molt-4 cell line was determined to be 0.6 nM. nih.govwpmucdn.com When combined with mafosfamide (B565123), the interaction in both JM1 and Molt4 cell lines was found to be additive, meaning the combined effect is the sum of the individual effects. nih.gov

Medulloblastoma Cell Lines (DAOY, D283)

Karenitecin has shown activity against medulloblastoma cell lines. The IC50 for the D283 cell line was found to be 0.6 nM. nih.govwpmucdn.com In combination studies with mafosfamide, the interaction was synergistic in the DAOY cell line, indicating that the combined effect is greater than the sum of the individual effects. nih.gov In the D283 cell line, the interaction was additive. nih.gov

Neuroblastoma Cell Lines (SK-N-DZ, SK-N-SH)

In neuroblastoma cell lines, Karenitecin has also demonstrated cytotoxic effects. The IC50 for the SK-N-DZ cell line was reported as 9.0 nM. nih.govwpmucdn.com Combination studies with mafosfamide revealed a synergistic interaction in both the SK-N-DZ and SK-N-SH cell lines. nih.gov

Table 3: IC50 Values and Mafosfamide Interaction of Karenitecin in Pediatric Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Interaction with Mafosfamide |

| JM1 | Leukemia | Not Reported | Additive nih.gov |

| Molt4 | Leukemia | 0.6 nih.govwpmucdn.com | Additive nih.gov |

| DAOY | Medulloblastoma | Not Reported | Synergistic nih.gov |

| D283 | Medulloblastoma | 0.6 nih.govwpmucdn.com | Additive nih.gov |

| SK-N-DZ | Neuroblastoma | 9.0 nih.govwpmucdn.com | Synergistic nih.gov |

| SK-N-SH | Neuroblastoma | Not Reported | Synergistic nih.gov |

Breast, Prostate, Ovarian, Head and Neck Cancer Cell Lines

Karenitecin has demonstrated in vitro activity against a range of other adult tumor cell lines, including those derived from breast, prostate, ovarian, and head and neck cancers. nih.govwpmucdn.com For instance, it has been shown to induce apoptosis in the A253 head and neck cancer cell line. nih.gov The antiproliferative effects of karenitecin on some human ovarian and colon cancer cell lines were found to be superior to other camptothecin analogs like SN-38 and topotecan (B1662842). iiarjournals.org

Comparative Cytotoxicity Studies with Other Camptothecins

Karenitecin has demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. Its potency is often compared to other camptothecin analogs, particularly the clinically approved drugs topotecan and irinotecan (B1672180) (and its active metabolite, SN-38), as well as other investigational compounds like lurtotecan (B1684465) and silatecan (B1684488). These studies are crucial for understanding the relative efficacy and potential clinical advantages of karenitecin.

A key feature of karenitecin that is thought to contribute to its heightened cytotoxicity is its high lipophilicity and the stability of its active lactone form in physiological conditions. nih.govnih.gov Unlike more water-soluble camptothecins, karenitecin is a 7-alkylsilane derivative that exists almost entirely in its active lactone state in plasma. frontiersin.org This enhanced stability and lipophilicity may facilitate better penetration into tissues and cells. frontiersin.org

In vitro studies have consistently shown that karenitecin is significantly more potent than topotecan and SN-38 in various cancer cell lines. medchemexpress.com For instance, in a panel of human colon cancer cell lines, karenitecin exhibited potent growth inhibition with IC50 values in the low nanomolar range. medchemexpress.comtargetmol.comtargetmol.cn Specifically, the IC50 values for karenitecin were 2.4 nM in COLO205, 1.5 nM in COLO320, 1.6 nM in LS174T, 2.9 nM in SW1398, and 3.2 nM in WiDr cells. medchemexpress.comtargetmol.comtargetmol.cn

The superior antiproliferative effects of karenitecin have also been observed in ovarian cancer cell lines when compared to topotecan and SN-38. researchgate.net Furthermore, in pediatric cancer cell lines, including those for medulloblastoma, neuroblastoma, and leukemia, karenitecin displayed IC50 values ranging from 0.6 nM to 9.0 nM. nih.gov

When compared with other camptothecin derivatives, the relative potency can vary depending on the specific compound and the cancer cell line being tested. For example, lurtotecan has been shown to have superior potency to topotecan in melanoma, colon, breast, and ovarian cancer cell lines. iiarjournals.org In the SKVLB multidrug-resistant ovarian cell line, lurtotecan had an IC50 of 99 nM compared to 149 nM for topotecan. iiarjournals.org Another camptothecin, diflomotecan (B1670558) (BN-80915), showed stronger antiproliferative effects in the HT-29 human colon cancer cell line with an IC50 of 1.5 nM, compared to 70 nM for topotecan and 80 nM for SN-38. iiarjournals.org

The following tables provide a comparative summary of the cytotoxic activity (IC50 values) of karenitecin and other camptothecins in various human cancer cell lines as reported in the literature.

Table 1: Comparative Cytotoxicity (IC50) of Karenitecin and Other Camptothecins in Colon Cancer Cell Lines

| Cell Line | Karenitecin (nM) | Topotecan (nM) | SN-38 (nM) | Irinotecan (µM) |

| COLO205 | 2.4 medchemexpress.comtargetmol.comtargetmol.cn | - | - | - |

| COLO320 | 1.5 medchemexpress.comtargetmol.comtargetmol.cn | - | - | - |

| LS174T | 1.6 medchemexpress.comtargetmol.comtargetmol.cn | - | - | - |

| SW1398 | 2.9 medchemexpress.comtargetmol.comtargetmol.cn | - | - | - |

| WiDr | 3.2 medchemexpress.comtargetmol.comtargetmol.cn | - | - | - |

| HT-29 | - | 70 iiarjournals.org | 80 iiarjournals.org | - |

| S1 | - | 679 frontiersin.org | 479 frontiersin.org | 0.668 frontiersin.org |

| S1-IR20 (Irinotecan-Resistant) | - | 27,880 frontiersin.org | 22,600 frontiersin.org | 31.78 frontiersin.org |

Data presented as IC50 values. A lower value indicates higher potency. Dashes indicate data not available in the cited sources.

Table 2: Comparative Cytotoxicity (IC50) of Karenitecin and Other Camptothecins in Various Cancer Cell Lines

| Cell Line | Cancer Type | Karenitecin (nM) | Topotecan (nM) | SN-38 (nM) | Lurtotecan (nM) | Silatecan (DB-67) | Gimatecan (µM) |

| D283 | Medulloblastoma | 0.6 nih.gov | - | - | - | - | - |

| DAOY | Medulloblastoma | - | - | - | - | - | - |

| Molt-4 | Leukemia | 0.6 nih.gov | - | - | - | - | - |

| JM1 | Leukemia | - | - | - | - | - | - |

| SK-N-DZ | Neuroblastoma | 9.0 nih.gov | - | - | - | - | - |

| SK-N-SH | Neuroblastoma | - | 3-30 researchgate.net | - | - | - | - |

| LAN-1 | Neuroblastoma | - | 3-30 researchgate.net | - | - | - | - |

| IMR-32 | Neuroblastoma | - | 3-30 researchgate.net | - | - | - | - |

| A253 | Head and Neck | 70 medchemexpress.comtargetmol.com | - | - | - | - | - |

| A375 | Melanoma | 2,950* aacrjournals.org | - | - | - | - | - |

| NCI-H460 | Non-Small Cell Lung | - | 1,380 iiarjournals.org | 210 iiarjournals.org | - | - | 0.01 iiarjournals.org |

| A2780/DX | Ovarian | - | 1,380 iiarjournals.org | - | - | - | 0.01 iiarjournals.org |

| SKVLB | Ovarian (MDR) | - | 149 iiarjournals.org | - | 99 iiarjournals.org | - | - |

| U87 | Glioma | - | 19.7 epo.org | 10.5 epo.org | - | - | 2.7 nM epo.org |

*This value for Karenitecin in A375 cells was reported in mmol/L and has been converted to nM for consistency. It is notably higher than other reported values and may reflect different experimental conditions. aacrjournals.org Data presented as IC50 values. A lower value indicates higher potency. Dashes indicate data not available in the cited sources.

Preclinical Pharmacological Investigations of Karenitecin

Drug Metabolism Profiling

The metabolic pathway of Karenitecin has been investigated through in vitro studies to understand its interactions with key enzyme systems. These studies are crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

In vitro experiments utilizing individual cloned cytochrome P450 isoenzymes have been conducted to characterize the metabolic profile of Karenitecin. nih.gov These studies have revealed that Karenitecin interacts with several major CYP450 enzymes, acting as both a substrate for some and an inhibitor of others. medcraveonline.com

Research has demonstrated that Karenitecin is metabolized by multiple cytochrome P450 isoenzymes. medcraveonline.com It has been identified as a substrate for CYP3A4, CYP2D6, CYP2C8, and CYP2C9. medcraveonline.commedcraveonline.com The fact that it is metabolized by several enzymes, particularly the highly prevalent CYP3A4, indicates that its clearance can be influenced by a wide range of other medications that interact with this system. medcraveonline.com

In addition to being a substrate, Karenitecin has been shown to possess inhibitory activity against specific CYP450 isoenzymes. medcraveonline.commedcraveonline.com Studies have confirmed that Karenitecin inhibits the function of CYP2D6 and CYP2C8. medcraveonline.commedcraveonline.com This inhibitory action is a critical factor in its pharmacological profile, suggesting a potential to alter the metabolism of co-administered drugs that are substrates of these particular enzymes. medcraveonline.com

The dual role of Karenitecin as both a substrate and an inhibitor of CYP450 enzymes indicates a significant potential to alter drug-metabolizing activity. nih.gov As an inhibitor of CYP2C8, Karenitecin could increase plasma levels of other drugs metabolized by this enzyme, such as warfarin, carbamazepine, and phenytoin, potentially leading to clinically significant toxicities. medcraveonline.com Furthermore, because Karenitecin is a substrate for enzymes like CYP3A4, its own plasma concentration could be affected by concomitant administration of drugs that either induce or inhibit these metabolic pathways. medcraveonline.com These findings suggest that careful monitoring for drug interactions is necessary when Karenitecin is used in combination with other therapeutic agents. medcraveonline.com

Table 1: Summary of Karenitecin's Interactions with CYP450 Isoenzymes

| CYP450 Isoenzyme | Interaction Type | Reference |

|---|---|---|

| CYP3A4 | Substrate | medcraveonline.commedcraveonline.com |

| CYP2D6 | Substrate | medcraveonline.commedcraveonline.com |

| Inhibitor | ||

| CYP2C8 | Substrate | medcraveonline.commedcraveonline.com |

| Inhibitor | ||

| CYP2C9 | Substrate | medcraveonline.commedcraveonline.com |

Cytochrome P450 (CYP450) Enzyme Interactions

Inhibitory Activity on CYP2D6 and 2C8 Isoenzymes

Plasma Protein Binding Dynamics

The binding of a drug to plasma proteins is a key determinant of its distribution and availability to target tissues. Karenitecin, being a highly lipophilic compound, exhibits extensive binding to plasma proteins. nih.govaacrjournals.org

Equilibrium dialysis studies have shown that Karenitecin is highly bound to plasma proteins, with a mean binding percentage of approximately 98-99%. aacrjournals.org One study reported a mean percentage of 99.1% (± 0.27%) of Karenitecin bound to plasma proteins. nih.gov The primary proteins involved in this binding are human serum albumin (HSA) and alpha-1 acid glycoprotein (B1211001) (AAG). nih.govnih.gov

The extent of Karenitecin's protein binding has been found to be directly proportional to the plasma concentration of AAG. nih.govmedcraveonline.com This binding, particularly to AAG, plays a crucial role beyond simple transport. Studies have demonstrated that AAG is notably effective at protecting Karenitecin's active lactone ring from hydrolysis, thereby enhancing its stability in plasma. aacrjournals.orgnih.gov This stabilization of the active form of the drug may have important implications for its therapeutic efficacy. nih.gov Given the high degree of protein binding, even slight variations in the plasma concentrations of AAG and albumin could lead to significant changes in the free, active fraction of Karenitecin. medcraveonline.com

Table 2: Plasma Protein Binding Characteristics of Karenitecin

| Plasma Component | Finding | Reference |

|---|---|---|

| Overall Plasma Proteins | Mean binding of 98-99.1% | nih.govaacrjournals.org |

| Human Serum Albumin (HSA) | Contributes to binding and slows lactone hydrolysis. | nih.govnih.gov |

| Alpha-acidic Glycoprotein (AAG) | Binding is directly proportional to AAG concentration. | nih.govmedcraveonline.com |

| Effectively protects the Karenitecin lactone from hydrolysis, enhancing stability. | aacrjournals.orgnih.gov |

Influence of Alpha-acidic Glycoprotein Concentration on Free Drug Exposure

Karenitecin is extensively bound to plasma proteins, with studies indicating a binding percentage of 98% to 99%. aacrjournals.org In vitro experiments have demonstrated that the extent of Karenitecin's protein binding is directly proportional to the plasma concentration of alpha-acidic glycoprotein (AAG). nih.gov While the percentage of bound Karenitecin shows only slight variation with changes in AAG and albumin concentrations, ranging from 95.9% to 97.1%, this can lead to significant fluctuations in the active, unbound fraction of the drug. medcraveonline.com Even minor changes in the concentration of AAG can result in substantial variations in the exposure to the free, pharmacologically active form of Karenitecin. nih.gov This high affinity for plasma proteins, particularly AAG, means that variability in the percentage of bound drug is the smallest among the camptothecins evaluated, yet it can translate into a 50-200% alteration in the free fraction, potentially increasing both its therapeutic activity and toxicity. medcraveonline.com

Observed Protein-Binding Displacement Interactions with Co-administered Drugs

Given its high degree of protein binding, the potential for displacement interactions with other highly protein-bound drugs is a significant consideration. In vitro experiments have identified such interactions between Karenitecin and several other drugs. nih.gov When two or more drugs compete for the same binding site on a plasma protein, the administration of one can displace the other, leading to a transient increase in the free concentration of the displaced drug. pharmacy180.com

Protein-binding displacement interactions have been specifically observed in in vitro experiments with phenobarbital, phenytoin, mitoxantrone, and salicylic (B10762653) acid. nih.gov These findings suggest that the co-administration of Karenitecin with other highly protein-bound medications could alter the free fraction of either drug, potentially impacting their efficacy and safety profiles. nih.gov The clinical significance of such interactions is greatest for drugs that are more than 95% protein-bound and have a narrow therapeutic index. pharmacy180.com

Impact on Cytotoxic Activity in the Presence of Plasma Proteins

Interestingly, the cytotoxic activity of Karenitecin in the presence of plasma proteins appears to be greater than what would be predicted based on its small free fraction as measured by equilibrium dialysis. aacrjournals.org Cytotoxicity studies conducted in media containing human serum albumin (HSA) and AAG at concentrations approximating those in human plasma have shown Karenitecin to be more potent than other camptothecins with much larger free drug fractions. aacrjournals.org This suggests that the activity of Karenitecin is not solely limited to the unbound drug. aacrjournals.org The preferential affinity of camptothecins for either HSA or AAG, combined with the protective effect these proteins have on the active lactone form, may provide a better explanation for the observed cytotoxic activity. aacrjournals.org

Lactone Stability in Physiological Conditions

A critical feature of camptothecins is the presence of a lactone ring, which is essential for their antitumor activity. nih.gov This ring is susceptible to hydrolysis under physiological pH, which converts the active lactone form to an inactive carboxylate species. nih.govwikipedia.org Karenitecin, however, is characterized by its substantial lactone stability. aacrjournals.org

Mechanism of Lactone Hydrolysis Protection by Plasma Proteins

The enhanced stability of Karenitecin's lactone ring is significantly influenced by its interaction with plasma proteins, particularly AAG. nih.gov Physiologically relevant concentrations of HSA and AAG have been shown to substantially slow the rate of Karenitecin lactone hydrolysis. nih.gov

Notably, AAG is significantly more effective at protecting the Karenitecin lactone from hydrolysis than HSA. nih.gov In fact, AAG has been observed to reverse the hydrolysis of partially hydrolyzed Karenitecin lactone, shifting the equilibrium back towards the active form. nih.gov This protective mechanism is a key factor in maintaining a higher percentage of the drug in its active state in the bloodstream. aacrjournals.orgnih.gov This newly identified role of AAG in promoting lactone stability may have important implications for the design of more effective anticancer agents within the camptothecin (B557342) class. nih.gov

Pharmacokinetic Attributes in Preclinical Models

Karenitecin's unique chemical structure, specifically its high lipophilicity, imparts advantageous pharmacokinetic properties. nih.gov

Enhanced Tissue Penetration

Karenitecin is a highly lipophilic, 7-alkylsilane derivative of camptothecin. nih.gov This lipophilicity is a key attribute that is thought to contribute to enhanced tissue penetration compared to more water-soluble camptothecins. nih.govoncohemakey.com The strategic integration of a silicon atom increases lipophilicity, which can lead to improved partitioning into red blood cells and consequently, greater stability. researchgate.net This characteristic is also believed to facilitate its transit across the blood-brain barrier. researchgate.netnih.gov Preclinical studies have shown that intraperitoneal administration of Karenitecin significantly inhibits the growth of human brain tumor xenografts implanted both subcutaneously and intracranially in mice. nih.gov The potential for better tumor penetration is a significant advantage for treating cancers located in sanctuary sites like the brain. nih.gov

Oral Bioavailability Profiles

Karenitecin (BNP1350) is a highly lipophilic, 7-alkylsilane derivative of camptothecin designed to improve upon earlier compounds in its class. nih.gov Preclinical studies have indicated that Karenitecin exhibits good oral bioavailability. nih.govaacrjournals.org This characteristic is attributed to its high lipophilicity (fat-loving nature) and the stability of its active lactone form at physiological pH, which may enhance tissue penetration and absorption when administered orally. nih.govnih.gov In preclinical animal models, specifically in mice, orally administered Karenitecin demonstrated good bioavailability and was effective in producing significant antitumor activity. aacrjournals.orgnih.gov While clinical trials have primarily utilized intravenous administration, its potential for oral delivery is a key feature noted in its development. oncotarget.com

Antitumor Efficacy in In Vivo Xenograft Models

Karenitecin has demonstrated potent and broad-spectrum antitumor activity in a variety of human tumor xenograft models.

In preclinical animal studies, Karenitecin has shown excellent antitumor activity against a range of common human solid tumors. nih.gov Its efficacy has been observed in xenograft models of prostate, colon, breast, lung, melanoma, and ovarian cancers. nih.gov Laboratory testing confirmed its cytotoxic effects against cell lines of these cancers, as well as pancreatic and head and neck cancers. aacrjournals.org

Notably, treatment with Karenitecin led to significant growth inhibition in colon and ovarian cancer xenografts. In colon cancer models, treatment resulted in at least 50% tumor growth inhibition. aacrjournals.orgmedchemexpress.cn For ovarian cancer, its efficacy was particularly pronounced, with tumor growth inhibition in three different human ovarian cancer xenografts ranging from 81% to 91%. aacrjournals.org

| Tumor Xenograft Model | Reported Antitumor Efficacy | Reference |

|---|---|---|

| Colon Cancer | ≥50% growth inhibition | aacrjournals.org |

| Ovarian Cancer | 81-91% growth inhibition | aacrjournals.org |

| Prostate, Breast, Lung, Melanoma | Demonstrated excellent antitumor activity | nih.gov |

Karenitecin has shown significant activity against brain tumor xenografts. nih.gov Its high lipophilicity is believed to facilitate its transit across the blood-brain barrier. nih.gov Preclinical studies have demonstrated that Karenitecin can significantly inhibit the growth of human brain tumor xenografts derived from both adult and pediatric high-grade gliomas. nih.govnih.govmedchemexpress.cn This efficacy was observed in models where tumor cells were implanted either subcutaneously or intracranially in mice. nih.gov Furthermore, Karenitecin has shown activity against glioma sublines that are resistant to other chemotherapy agents, such as procarbazine (B1678244) and busulfan. nih.gov Its activity has also been confirmed in U87 glioma xenograft models. aacrjournals.org

Preclinical research has established the in vitro activity of Karenitecin against pediatric malignancies, including rhabdomyosarcoma cell lines. nih.gov However, specific data detailing the antitumor efficacy of Karenitecin in in vivo rhabdomyosarcoma xenograft models is not extensively documented in the available literature. Other camptothecin derivatives, such as topotecan (B1662842), have been evaluated in rhabdomyosarcoma xenografts, where they have shown the ability to cause tumor regression. nih.gov

Karenitecin was developed to have advantageous properties compared to other camptothecin derivatives, such as topotecan and irinotecan (B1672180) (whose active metabolite is SN-38). nih.gov In preclinical studies, Karenitecin demonstrated superior potency against a variety of common human cancers compared to these existing derivatives. nih.gov

The antiproliferative effects of Karenitecin were found to be superior to both SN-38 and topotecan in human ovarian (SW1398) and colon (WiDr) cancer cell lines. aacrjournals.org This superiority was also demonstrated in vivo. In studies using three different ovarian cancer xenografts, the tumor growth inhibition of 81-91% achieved with Karenitecin was significantly superior (p<0.05) to the results produced by topotecan. aacrjournals.org In contrast, one study noted that in xenografts expressing P-glycoprotein (Pgp), a protein associated with drug resistance, Karenitecin showed antitumor efficacy that was very similar to other camptothecins. dovepress.com

| Tumor Model | Karenitecin Finding | Comparator(s) | Reference |

|---|---|---|---|

| Ovarian & Colon Cancer Cell Lines (SW1398, WiDr) | Superior antiproliferative effects | SN-38, Topotecan | aacrjournals.org |

| Ovarian Cancer Xenografts (3 models) | Significantly superior tumor growth inhibition (81-91%) | Topotecan | aacrjournals.org |

| Pgp-positive Xenografts | Very similar antitumor efficacy | Other Camptothecins | dovepress.com |

Mechanisms of Drug Resistance and Overcoming Strategies

Circumvention of Tumor-Mediated Drug Resistance Mechanisms

A primary mechanism of multidrug resistance (MDR) in tumors is the increased expression of efflux pumps that actively transport chemotherapy agents out of cancer cells, thereby reducing their intracellular concentration and cytotoxicity. oncohemakey.commdpi.com Preclinical research has demonstrated that Karenitecin can effectively bypass several of these key transporters. hpcwire.com

Studies have shown that Karenitecin is not a substrate for P-glycoprotein (Pgp or MDR1), Multidrug Resistance-Associated Protein (MRP), or Lung-Resistant Protein (LRP), which are common efflux pumps responsible for resistance to many other camptothecins. hpcwire.comiiarjournals.org For instance, in preclinical models, Karenitecin has shown significant growth inhibition in both P-glycoprotein-negative and P-glycoprotein-positive xenografts, indicating its effectiveness is not diminished by this transporter. medchemexpress.com Furthermore, it was found not to be susceptible to cellular efflux by the Breast Cancer Resistance Protein (BCRP or ABCG2), another important ABC transporter implicated in resistance to camptothecin (B557342) derivatives like SN-38 (the active metabolite of irinotecan). iiarjournals.orgresearchgate.net Interestingly, while not being a substrate, Karenitecin was observed to induce the overexpression of BCRP. iiarjournals.org

The ability of Karenitecin to evade these efflux mechanisms allows it to maintain potent antitumor activity in cancers that have developed resistance to other structurally related drugs. wikipedia.org

Table 1: Interaction of Karenitecin with Major Drug Efflux Pumps

| Efflux Pump (Gene) | Role in Drug Resistance | Karenitecin as a Substrate | Citation |

|---|---|---|---|

| P-glycoprotein (Pgp, MDR1, ABCB1) | Actively effluxes a wide range of anticancer drugs, including other camptothecins. | No | hpcwire.comiiarjournals.org |

| Multidrug Resistance-Associated Protein (MRP, ABCC) | Transports various drugs and their metabolites out of cells. | No | hpcwire.comiiarjournals.org |

| Lung-Resistant Protein (LRP) | Associated with resistance in various tumor types. | No | hpcwire.com |

Molecular Basis of Resistance Bypass

The molecular structure of Karenitecin is central to its ability to overcome drug resistance. As a 7-silicon-containing camptothecin analogue, it is highly lipophilic (fat-loving). hpcwire.comnih.gov This characteristic is believed to confer several advantages over more water-soluble camptothecins. hpcwire.com The enhanced lipophilicity facilitates better tissue penetration and bioavailability, allowing the compound to more effectively reach its intracellular target, the Top1-DNA complex. oncohemakey.comhpcwire.com

The primary molecular basis for circumventing transporter-mediated resistance is that Karenitecin is a poor substrate for major ABC transporters like Pgp and BCRP. drugbank.comiiarjournals.org The structural modifications, specifically the alkylsilyl group at position 7, distinguish it from other camptothecins and prevent it from being recognized and effluxed by these pumps. wikipedia.org This allows the drug to accumulate within resistant cancer cells to cytotoxic concentrations.

Resistance to camptothecins can also arise from quantitative or qualitative changes in the Top1 enzyme. researchgate.nete-century.us This can include the downregulation of Top1 expression, which reduces the number of available drug targets, or mutations in the TOP1 gene that decrease the stability of the drug-enzyme-DNA ternary complex. tandfonline.come-century.usrcsb.org While Karenitecin's primary documented advantage is its insensitivity to efflux pumps, its high potency as a Top1 inhibitor may also play a role in overcoming resistance mediated by lower Top1 expression levels. hpcwire.commedchemexpress.com By potently inhibiting the available enzyme, it can still induce sufficient DNA damage to trigger cell death.

In some therapeutic strategies, Karenitecin's efficacy against resistant tumors has been combined with other agents. For example, a clinical trial investigated the use of the histone deacetylase inhibitor valproic acid to potentiate Karenitecin's activity in melanoma, suggesting that epigenetic modulation could be another strategy to overcome resistance. nih.govmdpi.com

Table 2: List of Compounds Mentioned

| Compound Name | Classification/Type |

|---|---|

| Karenitecin | Topoisomerase I inhibitor, camptothecin analogue |

| Topotecan (B1662842) | Topoisomerase I inhibitor, camptothecin analogue |

| Irinotecan (B1672180) | Topoisomerase I inhibitor, camptothecin analogue (prodrug) |

| SN-38 | Active metabolite of irinotecan |

Combination Therapies and Synergistic Interactions with Karenitecin

Combination with Cyclin-Dependent Kinase (CDK) Inhibitors

Synergistic Effects on Cell Cycle Progression and Cell Death

Karenitecin has been shown to induce apoptosis and a transient arrest in the G2/M phase of the cell cycle. wikidata.orgwikipedia.orguni.lu This effect is accompanied by an increased expression of cyclin B1 and cyclin D. wikidata.orgwikipedia.org Beyond cell cycle modulation, Karenitecin treatment initiates a cascade of cellular processes that contribute to cell death, including the activation of caspases, generation of reactive oxygen species, collapse of the mitochondrial membrane potential, and inhibition of total protein kinase C. These mechanisms collectively augment its radiosensitizing capabilities. wikipedia.org

In combination studies, Karenitecin has exhibited synergistic effects with other agents. When combined with flavopridol (also known as alvocidib), a cyclin-dependent kinase inhibitor, synergistic increases in cell death and G2/M phase arrest were observed in malignant glioma cell lines. wikidata.orguni.lu Furthermore, pretreatment with valproic acid, a histone deacetylase inhibitor, potentiated Karenitecin-induced apoptosis and DNA strand breaks in various melanoma cell lines. nih.gov

Combination with Alkylating Agents

Mafosfamide (B565123) in Pediatric Leukemia, Medulloblastoma, and Neuroblastoma

The combination of Karenitecin with Mafosfamide, a preactivated cyclophosphamide (B585) analog, has been investigated for its cytotoxic effects against pediatric leukemia, medulloblastoma, and neuroblastoma cell lines. flybase.orgwikipedia.orgciteab.com This combination demonstrated either additive or synergistic cytotoxic effects across different cell lines. wikipedia.orgciteab.com

Specifically, synergistic interactions were observed in the neuroblastoma cell lines SK-N-DZ and SK-N-SH, as well as the medulloblastoma cell line DAOY. wikipedia.orgciteab.com In contrast, the interaction between Karenitecin and Mafosfamide was found to be additive in the medulloblastoma cell line D283 and the leukemia cell lines JM1 and Molt4. wikipedia.orgciteab.com

The following table summarizes the synergistic and additive effects observed in various pediatric cancer cell lines:

| Cell Line Type | Cell Line Name | Interaction with Karenitecin + Mafosfamide |

| Neuroblastoma | SK-N-DZ | Synergistic |

| Neuroblastoma | SK-N-SH | Synergistic |

| Medulloblastoma | DAOY | Synergistic |

| Medulloblastoma | D283 | Additive |

| Leukemia | JM1 | Additive |

| Leukemia | Molt4 | Additive |

Additive and Synergistic Cytotoxic Effects In Vitro for Intrathecal Application

The investigation into the combined cytotoxic effects of Karenitecin and Mafosfamide in vitro was specifically motivated by the challenge of treating leptomeningeal disease, which lacks established combination chemotherapy regimens for intrathecal administration. flybase.orgwikipedia.orgciteab.com The concentrations of Karenitecin and Mafosfamide used in these in vitro synergy studies were within the range of concentrations achievable in the cerebrospinal fluid (CSF) following intraventricular dosing in humans. wikipedia.org This suggests the clinical relevance of these in vitro findings for developing potential intrathecal combination regimens. Mafosfamide, in particular, has undergone Phase I studies for intrathecal administration, demonstrating that in vitro cytotoxic concentrations are clinically attainable. wikipedia.org

Clinical Development and Translational Research of Karenitecin

Phase I/II Clinical Studies in Malignant Melanoma

A Phase II trial was conducted to evaluate karenitecin's activity and tolerability in patients with metastatic melanoma, a disease known for its challenging prognosis and limited treatment options. aacrjournals.orgnih.govascopubs.orgaacrjournals.org Forty-three patients were evaluable for response and toxicity in this study. aacrjournals.orgnih.govaacrjournals.org The majority of these patients (72%) had stage M1C disease and 56% had previous exposure to chemotherapy. aacrjournals.orgnih.govaacrjournals.org

Karenitecin was generally well tolerated in the Phase II study, with limited gastrointestinal side effects or fatigue reported. aacrjournals.orgnih.govascopubs.orgaacrjournals.org The primary toxicity observed was reversible and noncumulative myelosuppression. aacrjournals.orgnih.govascopubs.orgaacrjournals.org In terms of efficacy, one patient achieved a complete response lasting 11 months, although no partial responses were noted in this trial. aacrjournals.orgnih.govascopubs.orgaacrjournals.org

A notable finding from the Phase II study in malignant melanoma was the rate of disease stabilization. Approximately 33% of the patients experienced disease stabilization that lasted for three months or longer. aacrjournals.orgnih.govascopubs.orgaacrjournals.org In a separate Phase I/II trial investigating karenitecin in combination with the histone deacetylase inhibitor valproic acid (VPA) in metastatic melanoma patients with poor prognosis, disease stabilization was observed in 47% of patients within the dose expansion cohort. aacrjournals.orgnih.gov

Table 1: Disease Stabilization Rates in Malignant Melanoma Studies

| Study Type | Agent(s) | Disease Stabilization Rate (≥3 months) |

| Phase II Single Agent aacrjournals.orgnih.govascopubs.orgaacrjournals.org | Karenitecin | 33% |

| Phase I/II Combination aacrjournals.orgnih.gov | Karenitecin + Valproic Acid | 47% |

Myelosuppression was identified as the major toxicity associated with karenitecin in the malignant melanoma study. This effect was characterized as reversible and noncumulative. aacrjournals.orgnih.govascopubs.orgaacrjournals.org Specific hematologic effects included neutropenia and thrombocytopenia. aacrjournals.orgnih.gov

Translational studies conducted within the melanoma trial aimed to understand the relationship between topoisomerase expression and treatment response. Topoisomerase I, IIα, and IIβ expression and localization were assessed in a subset of patients. aacrjournals.orgnih.govaacrjournals.org It was found that topoisomerase I expression was the highest, followed by topoisomerase IIβ and topoisomerase IIα, in melanoma metastases. aacrjournals.orgnih.govaacrjournals.org Despite high levels of topoisomerase I expression in melanoma metastases, there was no observed correlation between the expression levels of topoisomerase and the patient's response to karenitecin in the biopsied subset. ascopubs.org Furthermore, no compensatory increase in topoisomerase II was noted upon treatment with karenitecin. aacrjournals.orgnih.govaacrjournals.org

Assessment of Myelosuppression and Other Hematologic Effects

Phase I/II Clinical Studies in Recurrent Malignant Gliomas

Karenitecin was also investigated in a Phase I clinical trial involving adults with recurrent malignant gliomas. This study aimed to determine the maximum tolerated dose (MTD) and to evaluate the influence of enzyme-inducing antiseizure drugs (EIASDs) on its pharmacokinetics. nih.govoup.comnih.gov The trial enrolled 32 patients, with 78% having glioblastoma and 22% having anaplastic glioma. nih.govoup.comnih.gov

Karenitecin is characterized as a highly lipophilic camptothecin (B557342) analogue with a lactone ring that demonstrates relative resistance to inactivating hydrolysis under physiological conditions. oup.comnih.govoup.com The study revealed that the total body clearance of karenitecin was significantly enhanced by the concurrent administration of EIASDs. oup.comnih.govoup.comnih.gov The mean (±SD) total body clearance of karenitecin was 15.9 ± 9.6 liters/h/m² in patients receiving EIASDs (+EIASD) compared to 10.2 ± 3.5 liters/h/m² in patients not receiving EIASDs (-EIASD), with a statistically significant difference (p = 0.02). nih.govoup.comnih.govresearchgate.net This highlights a crucial pharmacokinetic interaction that needs consideration in the clinical management of patients with recurrent malignant gliomas receiving EIASDs.

Table 2: Karenitecin Total Body Clearance in Recurrent Malignant Gliomas (Mean ± SD)

| Patient Group | Total Body Clearance (Liters/h/m²) |

| +EIASD (with EIASDs) nih.govoup.comnih.govresearchgate.net | 15.9 ± 9.6 |

| -EIASD (without EIASDs) nih.govoup.comnih.govresearchgate.net | 10.2 ± 3.5 |

Preliminary Evidence of Antitumor Activity

Preclinical studies have demonstrated Karenitecin's robust antitumor activity both in vitro and in vivo across various human xenograft tumor models, including melanoma. aacrjournals.orgnih.gov Its efficacy in these models has been noted to be comparable to or superior to other camptothecins. aacrjournals.org

In cellular studies, Karenitecin effectively inhibited the growth of A253 cells, exhibiting IC10, IC50, and IC90 values of 0.01, 0.07, and 0.7 µM, respectively, after a 2-hour treatment. medchemexpress.com The compound also induced DNA damage and led to increased expression of cyclin E and cdk2 proteins in A253 cells. medchemexpress.com Furthermore, Karenitecin demonstrated inhibitory effects on several human colon cancer cell lines, including COLO205, COLO320, LS174T, SW1398, and WiDr, with IC50 values ranging from 1.5 nM to 3.2 nM. medchemexpress.com

In mouse xenograft models, Karenitecin administered intraperitoneally at 1.0 mg/kg daily for five days significantly suppressed tumor growth in both parental Pgp-negative and Pgp-positive xenografts. medchemexpress.com As a single agent in a Phase II clinical trial involving patients with advanced metastatic melanoma, Karenitecin achieved stable disease in 34% of the patient population. tandfonline.comaacrjournals.org

Combination Clinical Trial Design and Outcomes

Translational research indicated a synergistic interaction between Karenitecin and histone deacetylase (HDAC) inhibitors in preclinical models. nih.govtandfonline.comtandfonline.com This synergistic potential led to the design and execution of a schedule-specific Phase I/II clinical trial evaluating Karenitecin in combination with Valproic Acid (VPA), an HDAC inhibitor, in patients with metastatic melanoma. nih.govtandfonline.comtandfonline.comaacrjournals.orgnih.gov

Valproic Acid and Karenitecin in Metastatic Melanoma

Preclinical investigations demonstrated that pretreatment with Valproic Acid potentiated Karenitecin-induced apoptosis in multiple melanoma cell lines and in mouse A375 xenografts. aacrjournals.orgnih.gov Valproic Acid was also observed to increase Karenitecin-induced DNA strand breaks. aacrjournals.orgnih.gov Specifically, when four human melanoma cell lines (A375, A2058, SK-MEL-5, and SK-MEL-28) were pre-treated with Valproic Acid for 48 hours, they exhibited a 2.5- to 6-fold increase in sensitivity to Karenitecin compared to Karenitecin treatment alone. aacrjournals.org Enhanced cell death was also noted in A375 cells when both agents were administered concurrently, although this sensitization was lost if Karenitecin was given prior to Valproic Acid. aacrjournals.org These findings were corroborated in a mouse model, where a statistically significant reduction in tumor volume was achieved when Karenitecin administration followed Valproic Acid. aacrjournals.org

Efficacy in Heavily Pretreated Patient Populations

The Phase I/II clinical trial specifically included patients with stage IV melanoma who had received any number of prior therapies, classifying them as a heavily pretreated patient population. aacrjournals.orgnih.gov Out of the enrolled patients, 33 were evaluable for response. aacrjournals.orgnih.gov

The efficacy data from the combination trial are summarized below:

| Treatment Arm | Patients with Stable Disease (%) | Median Overall Survival (Weeks) | Median Time to Progression (Weeks) |

| Karenitecin Alone | 34% nih.govtandfonline.comaacrjournals.orgresearchgate.net | Not specified for single agent | 7.9 weeks (for stable disease) researchgate.net |

| VPA + Karenitecin | 47% aacrjournals.orgnih.gov | 32.8 aacrjournals.orgnih.gov | 10.2 aacrjournals.orgnih.gov |

Clinical Trial Methodologies and Design Considerations

The fundamental objective of clinical trials is to ascertain the efficacy of interventions by isolating treatment effects through the reduction of bias, control of confounding factors, and minimization of variability. csclinical.com Key considerations in the design of clinical trials include the precise articulation of the research question, strategies for minimizing variation, the implementation of randomization and stratification to mitigate selection bias, and appropriate blinding techniques. csclinical.com The selection of an appropriate control group and well-defined endpoints are also critical for validating the intervention's effectiveness. csclinical.com

The clinical trial design process is iterative, typically encompassing two main phases: conceptual planning and implementation. nih.gov The conceptual planning phase involves establishing the existing knowledge base, defining the rationale for the proposed trial in relation to the patient population and intervention, and considering the outcomes of interest and statistical design parameters, including stratification factors and the trial phase. nih.gov The implementation phase focuses on specifying the design parameters necessary for trial execution, such as performing sample size calculations, defining interim monitoring plans, establishing stopping rules, and conducting simulation studies to evaluate the operating characteristics of the proposed design. nih.gov

For Phase I and First-in-Human (FIH) clinical trials, specific design considerations include factors related to the compound's characteristics (e.g., risk level, pharmacokinetics, pharmacodynamics, and the number of dose levels to investigate), as well as logistical aspects such as timelines and site capacity. abpi.org.uk Maintaining uniformity in the protocol documentation, data measurement, and data collection processes is paramount to ensuring the accuracy and reliability of the generated data. nih.gov Crucially, the determination of the required sample size for a study is influenced by the predefined effect size, the acceptable Type I error rate (alpha), and the acceptable Type II error rate (beta). nih.gov For trials involving sensitive subpopulations, additional methodological considerations may include multiplicity and enrichment adjustments to ensure robust findings. researchgate.net

Medicinal Chemistry and Rational Drug Design of Karenitecin

Design Principles for Overcoming Challenges of First-Generation Camptothecins

First-generation camptothecins, despite their promising antitumor activity, faced several limitations that hindered their clinical utility. These challenges included poor water solubility, instability of the active lactone form at physiological pH, and susceptibility to drug resistance mechanisms. tandfonline.comresearchgate.netaacrjournals.org The design of Karenitecin was a direct response to these issues, guided by key principles aimed at enhancing its therapeutic potential. tandfonline.com

The primary challenge with early camptothecins is the hydrolysis of the essential α-hydroxy-δ-lactone E-ring to an inactive carboxylate form at a physiological pH of 7.4. aacrjournals.orgnih.gov This equilibrium is driven towards the inactive form, which has a lower affinity for its molecular target, topoisomerase I. nih.govwikipedia.org Furthermore, the carboxylate form binds to human serum albumin, further shifting the equilibrium away from the active lactone. wikipedia.org

To counter this, a key design principle for Karenitecin was to increase its lipophilicity. wikipedia.orghpcwire.com Increased lipophilicity favors the partitioning of the drug into red blood cells and tissues, which helps to stabilize the active lactone ring and reduce its hydrolysis in the bloodstream. wikipedia.orgresearchgate.nethebmu.edu.cn This approach also aimed to improve oral bioavailability, allowing for more convenient administration. hpcwire.comhebmu.edu.cn

Another significant hurdle for first-generation camptothecins was their susceptibility to multidrug resistance (MDR) transporters, such as P-glycoprotein (Pgp) and multidrug resistance-associated protein (MRP), which actively pump the drugs out of cancer cells. tandfonline.comhpcwire.com The rational design of Karenitecin sought to create a molecule that could bypass these efflux pumps, thereby maintaining its cytotoxic concentration within tumor cells. hpcwire.comhpcwire.com

Structural Modifications: Introduction of Silicon (Silatecan Class)

The innovative solution to the challenges of first-generation camptothecins was the incorporation of a silicon-containing moiety into the camptothecin (B557342) scaffold, placing Karenitecin in the silatecan (B1684488) class of compounds. wikipedia.orgacs.org This strategic modification was the result of extensive research and computational modeling to optimize the drug's properties. tandfonline.comhpcwire.com

7-Alkylsilane Derivative Structure

Karenitecin is specifically a 7-alkylsilane derivative of camptothecin. nih.gov Its chemical structure is (S)-4-ethyl-4-hydroxy-11-[2-(trimethylsilyl)ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-(4H,12H)-dione. nih.gov The key modification is the presence of a (2-trimethylsilyl)ethyl group at the 7-position of the B-ring of the camptothecin molecule. tandfonline.comiiarjournals.org This substitution was a deliberate design choice to enhance the lipophilicity of the compound. wikipedia.orghpcwire.com

Influence of Silicon Incorporation on Biological Activity

The introduction of the silicon-containing side chain has a profound impact on the biological activity of Karenitecin. The increased lipophilicity conferred by the silyl (B83357) group is a critical factor in its improved pharmacological profile. researchgate.netnih.gov

This enhanced lipophilicity leads to several key advantages:

Increased Lactone Stability: The lipophilic nature of Karenitecin promotes its partitioning into cellular membranes and tissues, which stabilizes the essential lactone ring against hydrolysis. researchgate.nethebmu.edu.cnnih.gov Karenitecin exists almost entirely in its active lactone form in plasma. nih.gov

Enhanced Tissue Penetration and Bioavailability: The increased lipophilicity allows for greater penetration into tissues, including the potential to cross the blood-brain barrier. researchgate.netnih.gov It also contributes to its excellent oral bioavailability. hpcwire.comnih.govnih.gov

Overcoming Drug Resistance: Karenitecin has demonstrated the ability to bypass common drug resistance mechanisms, showing superior potency in camptothecin-resistant models. tandfonline.comhpcwire.com It is not a substrate for various ATP-binding cassette membrane transport proteins associated with drug resistance. nih.gov

Potent Antitumor Activity: Karenitecin exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines, including those of the colon, prostate, breast, and lung. hpcwire.commedchemexpress.com Its potency is equivalent or superior to that of other camptothecin analogs like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan) in sensitive models and notably superior in resistant models. tandfonline.com

Comparison of Design Advantages with Other Camptothecin Analogs

The rational design of Karenitecin provides it with distinct advantages over other clinically used camptothecin analogs such as topotecan and irinotecan (B1672180).

| Feature | Karenitecin | Topotecan | Irinotecan |

| Lactone Stability in Blood | High (almost entirely lactone form) nih.gov | Low (approx. 12% lactone form) nih.gov | Low (approx. 21% lactone form for irinotecan, 20% for SN-38) nih.gov |

| Lipophilicity | Highly lipophilic tandfonline.comnih.gov | Water-soluble tandfonline.comaacrjournals.org | Water-soluble prodrug aacrjournals.orgnih.gov |

| Oral Bioavailability | Good hpcwire.comnih.govnih.gov | Poor | Not orally administered nih.gov |

| Metabolic Activation | Not required nih.goviiarjournals.org | Not required | Prodrug requiring conversion to SN-38 nih.gov |

| Activity in Resistant Cells | Potent in resistant models, bypasses MDR tandfonline.comhpcwire.com | Susceptible to some resistance mechanisms aacrjournals.org | Susceptible to some resistance mechanisms aacrjournals.org |

The water-soluble analogs, topotecan and irinotecan, were designed to facilitate parenteral administration. aacrjournals.org However, this came at the cost of reduced lactone stability. nih.gov In contrast, Karenitecin's design embraced lipophilicity to achieve greater stability and oral activity. hebmu.edu.cn Furthermore, irinotecan is a prodrug that requires metabolic activation to its active form, SN-38, a process that can be inefficient. nih.gov Karenitecin, on the other hand, is directly active. nih.goviiarjournals.org

Synthetic Methodologies for Karenitecin and Related Compounds

Karenitecin is a semi-synthetic derivative of camptothecin. tandfonline.com The synthesis involves the chemical modification of the naturally occurring camptothecin molecule. While detailed proprietary synthetic processes are not fully public, the general approach involves the introduction of the 7-alkylsilane side chain onto the camptothecin scaffold. lookchem.com

The synthesis of camptothecin analogs often utilizes the parent compound, camptothecin, which can be isolated from the plant Camptotheca acuminata. wikipedia.org Modifications are typically made to the A and B rings, as substitutions at these positions, particularly at the 7, 9, 10, and 11 positions, can enhance activity and physical properties. wikipedia.org The synthesis of Karenitecin specifically involves the creation of a 7-[(2-trimethylsilyl)ethyl] derivative. iiarjournals.org One described method for a related compound involved derivatizing karenitecin to acetylkarenitecin using acetic anhydride (B1165640) in pyridine. nih.gov The synthesis of various camptothecin analogs often relies on established chemical reactions, with the Friedländer reaction being a practical approach for creating the core ring system, which can then be further modified. e-century.us

Future Directions and Research Opportunities for Karenitecin

Optimization of Therapeutic Effectiveness

A primary avenue of research is the enhancement of Karenitecin's intrinsic anticancer activity, largely through strategic combination therapies. The rationale is to target multiple, complementary pathways involved in cancer cell survival and proliferation, potentially leading to synergistic effects and overcoming drug resistance.

Preclinical and clinical studies have already shown promise in this area. A notable example is the combination of Karenitecin with histone deacetylase (HDAC) inhibitors, such as valproic acid. Research has demonstrated that pretreatment with valproic acid potentiates Karenitecin-induced DNA strand breaks and apoptosis in melanoma cells. aacrjournals.org A subsequent Phase I/II clinical trial in patients with metastatic melanoma found that the combination was well-tolerated and resulted in disease stabilization in 47% of patients, an improvement over single-agent therapy. aacrjournals.orgaacrjournals.org This suggests that HDAC inhibition may alter chromatin structure, making DNA more accessible to Karenitecin and enhancing its cytotoxic effects.

Further research into combination strategies includes:

Combining with other DNA-damaging agents: Studies have explored pairing Karenitecin with agents like mafosfamide (B565123), showing additive or synergistic effects in leukemia and neuroblastoma cell lines. nih.gov

Radiosensitization: Karenitecin has been shown to act as a radiosensitizer in glioma cell lines at clinically relevant concentrations. nih.govjneurology.com It induces a block in the G2/M phase of the cell cycle, a phase where cells are most sensitive to radiation. nih.gov Future investigations could optimize the scheduling of Karenitecin and radiation to maximize this synergistic effect in tumors like glioblastoma. jneurology.com

Overcoming Resistance: A significant challenge with many chemotherapies, including topoisomerase I inhibitors, is the development of drug resistance. researchgate.netnih.gov Mechanisms can include the overexpression of drug efflux pumps (like P-glycoprotein), mutations in the topoisomerase I enzyme, or enhanced DNA repair pathways. tandfonline.com Karenitecin was specifically designed to be less susceptible to common resistance mechanisms. hpcwire.comhpcwire.com Future research should continue to investigate its efficacy in tumors resistant to other camptothecins and explore combinations that target known resistance pathways. For instance, combining Karenitecin with inhibitors of DNA repair enzymes like PARP could be a powerful strategy, although managing overlapping toxicities is a key challenge. nih.govaacrjournals.org

Advanced Drug Delivery Strategies

As a highly lipophilic compound, Karenitecin was designed for enhanced tissue penetration and oral bioavailability. hpcwire.comhpcwire.com However, advanced drug delivery systems (DDS) offer the potential to further improve its therapeutic index by increasing tumor-specific accumulation while minimizing systemic exposure.

Nanoparticle and Liposomal Formulations

Encapsulating Karenitecin within nanoparticles or liposomes presents a promising strategy to improve its pharmacokinetics and biodistribution. 61.8.75nih.gov These nanocarriers can protect the drug from premature degradation, prolong its circulation time, and exploit the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues. nih.govresearchgate.net

Liposomes: Liposomal formulations for camptothecin (B557342) analogues have been a subject of intense research. nih.gov A key goal is to maintain the stability of the active lactone form of the drug. researchgate.netuky.edu Patents describe liposomal compositions containing specific lipids, such as dihydrosphingomyelin, designed to effectively encapsulate drugs like Karenitecin. uky.edu Preliminary results from a clinical trial with a liposomal formulation of another camptothecin showed a remarkable 70-fold greater drug exposure (AUC) compared to the free drug. aacrjournals.org

Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers, such as those based on cyclodextrin (B1172386) or human serum albumin (HSA), are also being explored. nih.gov These systems can be engineered for controlled drug release and can be modified with targeting ligands to enhance specificity. nih.govmdpi.com

Future research in this area will focus on optimizing the composition, size, and surface characteristics of these nanoparticles to maximize drug loading, stability, and tumor-specific delivery of Karenitecin. mdpi.com

Targeted Drug Delivery Systems

Moving beyond passive accumulation, targeted delivery systems aim to actively direct Karenitecin to cancer cells. This is typically achieved by conjugating the drug or its carrier to a molecule that binds to a specific receptor overexpressed on the surface of tumor cells.

One of the most promising approaches is the development of Antibody-Drug Conjugates (ADCs) . In this strategy, a potent cytotoxic agent—the "payload"—is linked to a monoclonal antibody that targets a tumor-associated antigen. nih.gov This approach has revolutionized the delivery of highly potent toxins by concentrating their activity at the tumor site, thereby widening the therapeutic window. aacrjournals.org

While specific ADCs for Karenitecin are in early exploratory stages, the success of other topoisomerase I inhibitor-based ADCs, like sacituzumab govitecan and trastuzumab deruxtecan, provides a strong rationale for this pursuit. aacrjournals.org Future directions would involve:

Identifying suitable tumor-specific antigens for Karenitecin-treatable cancers.

Developing stable linker technologies that release the active Karenitecin payload only after internalization into the target cancer cell.

Evaluating the efficacy of Karenitecin-based ADCs in preclinical models.

Investigation into Novel Molecular Targets Beyond Topoisomerase I

While Karenitecin's primary known target is topoisomerase I, accumulating evidence suggests that camptothecin analogues may exert their anticancer effects through additional mechanisms. nih.gov A critical area of future research is to determine if Karenitecin has clinically relevant molecular targets beyond topoisomerase I, which could open new therapeutic avenues and explain its activity profile.

Research on other novel camptothecin analogues, such as FL118, has shown that potent antitumor activity does not always correlate with the intensity of topoisomerase I inhibition. nih.gov FL118, for instance, was identified through its ability to downregulate the anti-apoptotic protein survivin . nih.gov Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is a critical node in controlling cell survival, division, and drug resistance. nih.govumw.edu.pl

Future investigations for Karenitecin should include:

Unbiased Proteomic and Genomic Screens: Systematically analyzing changes in protein and gene expression in cancer cells following Karenitecin treatment to identify pathways modulated independently of topoisomerase I activity.